molecular formula C6H6BrClN4 B13709714 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride

Cat. No.: B13709714
M. Wt: 249.49 g/mol
InChI Key: CWTRLCWHPWAFSQ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride typically involves the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. One common method starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first stage involves the nucleophilic substitution of the halogen, followed by the reduction of the nitro group to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride is unique due to the presence of both the amino and bromine substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives with varied biological activities .

Properties

Molecular Formula

C6H6BrClN4

Molecular Weight

249.49 g/mol

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H5BrN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H

InChI Key

CWTRLCWHPWAFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)N)Br.Cl

Origin of Product

United States

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